(R)-N-Methylcoclaurine
Overview
Description
(R)-N-Methylcoclaurine is a compound that is part of the benzylisoquinoline alkaloids, a family of bioactive natural products that includes morphine and codeine. It is an intermediate in the biosynthesis of these compounds in plants. The synthesis and study of (R)-N-Methylcoclaurine and its derivatives are of interest due to their pharmacological properties and their role in the biosynthesis of therapeutically significant alkaloids .
Scientific Research Applications
Biosynthesis of Alkaloids : (R)-N-Methylcoclaurine plays a significant role in the biosynthesis of various alkaloids. It has been shown to be a specific precursor in the biosynthesis of alkaloids like isotetrandrine, oxyacanthine, and nortiliacorinine in plants like Cocculus laurifolius and Tiliacora racemosa. These processes involve oxidative couplings and dimerizations of (R)-N-Methylcoclaurine (Bhakuni, Singh, Jain, & Kapil, 1978-1981).
Enzymatic Transformations : Studies on the enzymatic transformations of (R)-N-Methylcoclaurine have provided insights into the molecular mechanisms of alkaloid biosynthesis. For instance, specific methyltransferases in Stephania intermedia have been identified that can convert (R)-coclaurine to (R)-N-methylcoclaurine, further highlighting its importance in the biosynthetic pathway of benzylisoquinoline alkaloids (Zhao et al., 2019).
Characterization of Methyltransferases : The characterization of various methyltransferases involved in alkaloid biosynthesis has been a significant area of research. These enzymes, such as the S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase, are crucial for converting (R)-N-methylcoclaurine to other important intermediates in the synthesis of isoquinoline alkaloids (Morishige, Tsujita, Yamada, & Sato, 2000).
Molecular Cloning and Expression : Molecular cloning and expression studies have further elucidated the role of (R)-N-Methylcoclaurine in alkaloid biosynthesis. For example, the molecular cloning and characterization of coclaurine N-methyltransferase from Coptis japonica cells, which converts coclaurine to N-methylcoclaurine, offers significant insights into the evolution of N-methyltransferases in secondary metabolism (Choi, Morishige, Shitan, Yazaki, Sato, 2002).
Alkaloid Productivity Improvement : Research on transgenic plants like Coptis japonica has shown that overexpression of certain enzymes like the 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase can significantly improve alkaloid productivity. This finding has implications for the commercial production of medically important alkaloids (Inui, Kawano, Shitan, Yazaki, Kiuchi, Kawahara, Sato, Yoshimatsu, 2012).
properties
IUPAC Name |
(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKVLBSSPUTWLV-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198974 | |
Record name | (R)-N-Methylcoclaurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Methylcoclaurine | |
CAS RN |
5096-70-8 | |
Record name | (-)-N-Methylcoclaurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5096-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-N-Methylcoclaurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-N-Methylcoclaurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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